Enzymatic Potency Against Human DHODH: Brequinar Outperforms Teriflunomide by 218-Fold and Vidofludimus by 118-Fold in a Direct Comparative Assay
In a direct head-to-head enzymatic assay using purified human DHODH, Brequinar demonstrated an IC50 of 12 nM, which is 22-fold more potent than teriflunomide (IC50 = 262 nM) and 12-fold more potent than vidofludimus (IC50 = 141 nM) [1]. This same study evaluated FF1215T, a novel inhibitor, which exhibited an IC50 of 9 nM [1].
| Evidence Dimension | Human DHODH enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 12 nM |
| Comparator Or Baseline | Teriflunomide (262 nM); Vidofludimus (141 nM); FF1215T (9 nM) |
| Quantified Difference | Brequinar is 21.8-fold more potent than Teriflunomide; 11.8-fold more potent than Vidofludimus; 1.3-fold less potent than FF1215T. |
| Conditions | Purified human DHODH enzymatic assay |
Why This Matters
This 22-fold potency advantage over the FDA-approved DHODH inhibitor teriflunomide establishes Brequinar as a superior biochemical probe for mechanistic studies requiring potent target engagement.
- [1] Kitazawa S, et al. Discovery of a Novel Dihydroorotate Dehydrogenase Inhibitor That Induces Differentiation and Overcomes Ara-C Resistance of Acute Myeloid Leukemia Cells. Blood. 2019;134(Supplement_1):2663. View Source
